molecular formula C8H6N2O7 B14748106 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid

2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid

Cat. No.: B14748106
M. Wt: 242.14 g/mol
InChI Key: RETYNXIZDXSBKL-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid is an aromatic compound with the molecular formula C8H6N2O7. It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methyl, and nitro groups. This compound is known for its yellow crystalline appearance and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid can be synthesized through the nitration of 4-methylphenol (p-cresol). The nitration process involves the reaction of p-cresol with a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the rate of nitration and prevent over-nitration. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The industrial process also includes steps for the safe handling and disposal of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group.

    Reduction: The nitro groups can be reduced to amino groups under specific conditions.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of this compound derivatives with carboxyl groups.

    Reduction: Formation of 2-hydroxy-4-methyl-3,5-diaminobenzoic acid.

    Substitution: Formation of halogenated derivatives of this compound.

Scientific Research Applications

2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme reactions and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitro groups can participate in electron-withdrawing interactions. These interactions influence the compound’s reactivity and its ability to act as an intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzoic acid: Similar structure but lacks the hydroxyl and methyl groups.

    2-Hydroxy-3,5-dinitrobenzoic acid: Similar structure but lacks the methyl group.

    4-Methyl-3,5-dinitrobenzoic acid: Similar structure but lacks the hydroxyl group.

Uniqueness

2-Hydroxy-4-methyl-3,5-dinitrobenzoic acid is unique due to the presence of both hydroxyl and methyl groups, which enhance its reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a broader range of chemical reactions and applications compared to its similar counterparts.

Properties

Molecular Formula

C8H6N2O7

Molecular Weight

242.14 g/mol

IUPAC Name

2-hydroxy-4-methyl-3,5-dinitrobenzoic acid

InChI

InChI=1S/C8H6N2O7/c1-3-5(9(14)15)2-4(8(12)13)7(11)6(3)10(16)17/h2,11H,1H3,(H,12,13)

InChI Key

RETYNXIZDXSBKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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